Product packaging for (S)-2-Amino-7-octynoic acid(Cat. No.:)

(S)-2-Amino-7-octynoic acid

Cat. No.: B12302567
M. Wt: 155.19 g/mol
InChI Key: HYWGKAZTGORCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-7-octynoic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B12302567 (S)-2-Amino-7-octynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-aminooct-7-ynoic acid

InChI

InChI=1S/C8H13NO2/c1-2-3-4-5-6-7(9)8(10)11/h1,7H,3-6,9H2,(H,10,11)

InChI Key

HYWGKAZTGORCAE-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCC(C(=O)O)N

Origin of Product

United States

The Significance of Unnatural Amino Acids Uaas in Expanding the Chemical Space of Biomolecules

The central dogma of molecular biology describes how the genetic code, composed of a four-nucleotide alphabet, is translated into proteins built from a set of only 20 canonical amino acids. nih.gov While this limited set of building blocks gives rise to the vast diversity of protein structures and functions essential for life, it also constrains the chemical functionalities available to naturally occurring proteins. nih.govacs.org The ability to move beyond this natural repertoire by incorporating unnatural amino acids (UAAs) into proteins represents a major expansion of the chemical space available for biological research and engineering. nih.gov

The introduction of UAAs into the protein synthesis machinery allows for the creation of proteins with novel chemical properties, structures, and functions. nih.govfrontiersin.org This has become an invaluable tool in protein engineering, enabling scientists to probe protein function, enhance thermal or chemical stability, and introduce bio-orthogonal handles for specific chemical modifications. scispace.comnih.gov By expanding the genetic code to include these synthetic amino acids, researchers can fundamentally alter the properties of biological macromolecules in ways previously unimaginable. nih.gov This interdisciplinary approach has been used to introduce over 200 unique UAAs into proteins in vivo, featuring a wide array of functionalities including fluorophores, redox-active groups, and photocaged amino acids. nih.gov This expansion of the monomer set available to the ribosome is pushing the limits of biological synthesis and opening new avenues for creating biomaterials and therapeutics. nih.govfrontiersin.orgchemistryworld.com

Overview of the Alkyne Functionalized Amino Acid Scaffold for Advanced Molecular Design

Among the various functional groups introduced via UAAs, the alkyne is particularly noteworthy for its utility in advanced molecular design. Terminal alkynes are relatively rare in biological systems, which makes them excellent "bio-orthogonal" chemical handles. acs.orgacs.org Bio-orthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. acs.orgnih.gov The alkyne group, along with the azide (B81097) group, forms the basis of one of the most prominent bio-orthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". acs.orgiris-biotech.de

This reaction is highly efficient, selective, and rapid, proceeding to completion with a high thermodynamic driving force. iris-biotech.de It allows for the specific and covalent modification of biomolecules containing an alkyne handle with a probe or molecule bearing an azide group. acs.org This capability has profound implications for molecular design:

Bioconjugation and Labeling: Alkyne-functionalized amino acids, once incorporated into a peptide or protein, can be used to attach a wide variety of molecules, such as fluorescent dyes for imaging, affinity tags for purification, or radioisotopes for tracking biomolecules within cells and organisms. acs.org

Drug Development: The alkyne handle can be used to construct complex peptidomimetics or to attach therapeutic agents to targeting moieties, aiding in the development of targeted drug delivery systems. researchgate.net

Materials Science: The precise control offered by click chemistry enables the modification of surfaces and the creation of novel biocompatible materials with controlled properties for applications in tissue engineering and biosensors.

The ability to genetically or synthetically install a terminal alkyne into a protein provides a powerful platform for selective chemical manipulation, bridging the gap between synthetic chemistry and biology. acs.orggoogle.com

Fundamental Role of S 2 Amino 7 Octynoic Acid As a Building Block in Peptide and Protein Engineering

Chemical Synthesis Pathways for Enantiomerically Pure this compound

The chemical synthesis of enantiomerically pure α-amino acids is a well-established field, with several reliable methods that can be adapted for the preparation of this compound. These methods often involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the α-carbon.

Stereoselective Synthetic Routes

Stereoselective synthesis is paramount in producing single-enantiomer drugs and biochemical probes, as different enantiomers can have vastly different biological activities. For the synthesis of this compound, two primary strategies are employed: chiral auxiliary-mediated synthesis and asymmetric catalysis.

One common approach involves the use of a chiral auxiliary , a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. A well-known example is the use of Evans oxazolidinones. In a hypothetical pathway, a suitable precursor like 7-octynoic acid would be coupled to a chiral oxazolidinone. The resulting imide can then be selectively α-aminated to introduce the amino group with the desired (S)-configuration. Subsequent removal of the chiral auxiliary yields the target amino acid.

Another powerful method is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomer. For instance, the catalytic asymmetric alkynylation of an α-imino ester can be employed. pnas.org In this approach, an imine derived from a glyoxylate (B1226380) ester is reacted with a terminal alkyne in the presence of a chiral copper(I) complex, such as one bearing a bis(oxazolidine)pyridine (pybox) ligand. pnas.org This method directly installs the alkyne side chain and sets the stereocenter in a single step with high enantioselectivity.

A plausible synthetic route starting from a commercially available building block like 6-bromo-1-hexyne is outlined below. This could involve an alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a Schiff base of glycine with a chiral auxiliary, such as (S)-N-(benzylidene)phenylglycinol, can be deprotonated and alkylated with 6-bromo-1-hexyne. Subsequent hydrolysis of the Schiff base would yield the desired this compound.

Synthetic StrategyKey Reagents and PrinciplesExpected Outcome
Chiral Auxiliary-Mediated Alkylation Glycine Schiff base with a chiral auxiliary (e.g., from (S)-phenylglycinol), strong base (e.g., LDA), 6-bromo-1-hexyne.Diastereoselective alkylation followed by hydrolysis to yield this compound.
Asymmetric Catalytic Alkynylation α-Imino ester, terminal alkyne (e.g., 1-hexyne), chiral Cu(I)-pybox catalyst.Direct formation of the protected amino acid with high enantiomeric excess.
Strecker Synthesis with Chiral Amine An aldehyde precursor, KCN, and a chiral amine like (S)-α-methylbenzylamine.Formation of a diastereomeric mixture of α-aminonitriles, which can be separated and hydrolyzed to the desired amino acid. rsc.org

Biocatalytic Approaches for the Derivatization of Alkyne-Functionalized Amino Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions. For the synthesis and derivatization of alkyne-functionalized amino acids, several classes of enzymes are of interest.

While a specific enzyme for the direct synthesis of this compound from a simple precursor has not been extensively reported, the potential for such a synthesis exists. Transaminases (TAs) , also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a keto acid acceptor. nih.gov A hypothetical biocatalytic route could involve the synthesis of the corresponding α-keto acid, 2-oxo-7-octynoic acid, which could then be stereoselectively aminated using an (S)-selective transaminase. The success of this approach would depend on the substrate tolerance of the enzyme for the alkyne-containing keto acid.

Directed evolution and enzyme engineering can be used to tailor the activity and substrate specificity of transaminases to accommodate non-natural substrates like 2-oxo-7-octynoic acid.

Another biocatalytic approach involves the use of amino acid dehydrogenases (AADHs) . These enzymes catalyze the reductive amination of α-keto acids to α-amino acids using ammonia (B1221849) as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. mdpi.com Similar to transaminases, the applicability of AADHs would require an enzyme that can accept the alkyne-containing substrate.

Biocatalytic MethodEnzyme ClassPrinciplePotential Application for this compound
Transamination Transaminases (TAs)Stereoselective transfer of an amino group from a donor to a keto acid.Amination of 2-oxo-7-octynoic acid using an (S)-selective TA.
Reductive Amination Amino Acid Dehydrogenases (AADHs)Stereoselective reductive amination of a keto acid using ammonia and a cofactor.Reductive amination of 2-oxo-7-octynoic acid using an (S)-selective AADH.

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymer support. sigmaaldrich.combeilstein-journals.org In this process, amino acids are added sequentially to a growing peptide chain that is covalently attached to the resin. beilstein-journals.org Each amino acid is protected at its N-terminus, typically with a fluorenylmethoxycarbonyl (Fmoc) group, to prevent unwanted side reactions during coupling. smolecule.com After each coupling step, the Fmoc group is removed to allow for the addition of the next amino acid. sigmaaldrich.com

This compound is incorporated into this process as an Fmoc-protected building block, specifically (2S)-2-(Fmoc-amino)-7-octynoic acid. smolecule.com Its use as a building block in SPPS is a primary application, allowing for the precise insertion of this unique amino acid at any desired position within a peptide sequence. smolecule.comgoogleapis.com The Fmoc protecting group ensures its controlled and efficient addition to the elongating peptide chain on the solid support. smolecule.com The presence of the terminal alkyne on the side chain does not interfere with the standard SPPS coupling and deprotection steps, making it a highly compatible and valuable component for creating complex peptides. smolecule.com

Table 1: Key Components in Fmoc-SPPS

Component Role
Solid Support (Resin) An insoluble polymer to which the initial amino acid is attached. beilstein-journals.org
Fmoc-Amino Acids Amino acids with a temporary protecting group on the N-terminus to control the reaction. smolecule.com
Coupling Reagents Chemicals that activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation.

| Deprotection Reagent | A chemical, typically a weak base like piperidine, used to remove the Fmoc group. smolecule.com |

Design and Elaboration of Novel Peptides with Enhanced or Unique Chemical Functionalities

The true value of incorporating this compound into peptides lies in its side chain's terminal alkyne. This functional group serves as a versatile platform for post-synthesis modifications, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. smolecule.com This reaction allows for the covalent attachment of a vast array of molecules containing an azide group to the peptide. smolecule.com

This capability enables the design and creation of novel peptides with tailored functionalities for various applications:

Bioconjugation and Labeling: The alkyne handle facilitates the attachment of reporter molecules. For instance, fluorescent dyes or radioisotope labels can be "clicked" onto the peptide, allowing researchers to visualize and track the peptide's location and interactions within cells and organisms. smolecule.com

Drug Development: The structure of this compound is instrumental in designing new therapeutic agents. smolecule.com By attaching targeting moieties, the peptide can be directed to specific cells or tissues. Alternatively, conjugating therapeutic payloads can create targeted drug delivery systems. smolecule.com

Biomaterials: The alkyne group can be used to immobilize peptides onto surfaces or integrate them into larger biomaterial scaffolds, creating materials with specific biological activities.

The ability to introduce diverse chemical functionalities through the alkyne group makes this compound a powerful tool for moving beyond the 20 proteinogenic amino acids and exploring new chemical space in peptide design. smolecule.com

Strategies for Intramolecular Peptide Cyclization and Conformationally Constrained Peptide Design

Linear peptides are often highly flexible in solution, which can be detrimental to their biological activity and stability. chapman.edu Cyclization is a widely used strategy to reduce this conformational freedom, which can lead to several benefits, including:

Increased Receptor Binding Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced. chapman.edu

Enhanced Stability: Cyclic peptides are often more resistant to degradation by proteases. chapman.edu

Improved Selectivity: A more rigid structure can lead to more specific interactions with a target receptor. chapman.edu

This compound is a key component in modern cyclization strategies, particularly for a technique known as peptide "stapling." This method involves creating an intramolecular cross-link to stabilize a specific secondary structure, such as an α-helix. google.comnih.gov

The strategy involves synthesizing a linear peptide using SPPS that incorporates this compound at one position and an amino acid with an azide-containing side chain (e.g., (S)-2-amino-5-azidopentanoic acid) at another position, often separated by several residues (e.g., at positions i and i+4 or i and i+7). google.comnih.govgoogle.com After the linear peptide is synthesized, an intramolecular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is performed. nih.govnih.gov This reaction forms a stable, covalent triazole bridge between the two side chains, effectively "stapling" the peptide into a conformationally constrained, macrocyclic structure. google.comnih.gov

This alkyne-based cyclization is a powerful tool for creating robust and potent peptidomimetics for therapeutic and research applications. google.com

Table 2: Comparison of Selected Peptide Cyclization Strategies

Cyclization Strategy Bond Formed Key Residues/Reagents Description
Lactam Bridge Amide Bond Asp/Glu and Lys/Orn Intramolecular amide bond formation between an acidic and a basic amino acid side chain. nih.gov
Disulfide Bridge Disulfide Bond Two Cysteine residues Oxidation of two thiol groups to form a covalent sulfur-sulfur bond. nih.gov

| Triazole Bridge (Stapling) | Triazole Ring | Alkyne- and Azide-containing amino acids | Copper-catalyzed cycloaddition between an alkyne and an azide to form a stable five-membered ring. nih.gov |

Applications in Bioorthogonal Chemical Ligation

Utilization in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The most prominent application of (S)-2-Amino-7-octynoic acid is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov This reaction involves the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne, such as the one found in this compound, and an azide-functionalized molecule. The reaction is characterized by its high efficiency, specificity, and biocompatibility under aqueous conditions. nih.govresearchgate.net

When this compound is incorporated into a protein or peptide, its terminal alkyne is exposed and available for reaction. This allows for the covalent attachment of a wide array of azide-containing probes, including fluorophores, biotin (B1667282) tags, or drug molecules. The copper(I) catalyst, often generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate, significantly accelerates the reaction rate. researchgate.net Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) ion and improve reaction efficiency in biological media. researchgate.net

The CuAAC reaction's utility in bioconjugation stems from the fact that both the alkyne and azide (B81097) functional groups are largely absent from and non-reactive with most biological molecules, ensuring that the ligation occurs only between the intended partners. nih.gov This specificity allows for the clean and efficient labeling of biomolecules in complex environments like cell lysates. nih.gov

FeatureDescription
Reactants Terminal Alkyne (from this compound) + Azide
Product 1,4-disubstituted 1,2,3-triazole
Catalyst Copper(I) [Cu(I)]
Key Advantages High reaction rate, specificity, and yield in aqueous buffers. researchgate.netnih.gov
Common Applications Fluorescent labeling, protein immobilization, drug conjugation. beilstein-journals.org

Exploration of Alkyne Reactivity in Alternative Bioorthogonal Reactions

While the terminal alkyne of this compound is predominantly used in CuAAC, its reactivity is also explored in other bioorthogonal ligation strategies. However, many alternative reactions require modified alkynes. For instance, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC, which is advantageous for applications in living cells where copper toxicity is a concern. nih.govresearchgate.net SPAAC relies on the high ring strain of cyclic alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to accelerate the reaction with azides without a catalyst. nih.gov The linear, unstrained terminal alkyne of this compound does not readily participate in SPAAC as its reaction rate is significantly lower than that of strained alkynes. researchgate.net

Other bioorthogonal reactions involving alkynes include the strain-promoted alkyne-nitrone cycloaddition (SPANC) and reactions with sydnones. nih.govnih.gov Similar to SPAAC, these reactions generally require the use of strained alkynes to achieve reaction rates suitable for biological applications. Therefore, while the alkyne in this compound is a versatile chemical handle, its application in copper-free cycloaddition reactions is limited without chemical modification to a strained cyclic structure. Its primary and most efficient role remains within the domain of copper-catalyzed click chemistry.

ReactionAlkyne TypeCatalyst RequiredRelative RateSuitability for this compound
CuAAC TerminalYes (Copper I)Fast nih.govHigh
SPAAC Strained CyclicNoModerate to Fast nih.govLow (without modification)
SPANC Strained CyclicNoFast nih.govLow (without modification)

Development of Methodologies for Site-Specific Labeling and Modification of Biomolecules

A key advantage of using this compound is the ability to achieve site-specific labeling of biomolecules. nih.gov By incorporating this unnatural amino acid at a precise location within a protein's sequence, the alkyne handle is placed at a single, defined position. This overcomes the lack of specificity associated with traditional labeling methods that target common amino acid residues like lysine or cysteine, which often occur multiple times in a protein sequence. diva-portal.org

Two primary methodologies are used for the site-specific incorporation of this compound:

Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides and small proteins, this compound can be directly incorporated during the automated synthesis process. This allows for the precise placement of the alkyne group at any desired position in the peptide chain.

Genetic Code Expansion: For larger proteins produced in cellular expression systems, genetic code expansion techniques can be employed. This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes this compound and incorporates it in response to a specific codon (e.g., an amber stop codon, TAG) that has been introduced into the gene of interest at the desired location. escholarship.org

Once the alkyne-containing protein is expressed, the bioorthogonal CuAAC reaction can be used to attach a probe molecule with high precision. nih.gov This has enabled a wide range of applications, from visualizing protein localization and dynamics within cells to creating antibody-drug conjugates and novel biomaterials. nih.govnih.gov The ability to dictate the exact site of modification ensures that the function of the biomolecule is minimally perturbed and allows for detailed structure-function studies. mdpi.com

Genetic Encoding and Protein Engineering with S 2 Amino 7 Octynoic Acid

Methodologies for Site-Specific Unnatural Amino Acid Incorporation into Recombinant Proteins

The site-specific incorporation of (S)-2-Amino-7-octynoic acid into a protein of interest is primarily achieved through the technique of amber codon suppression. This method repurposes a stop codon, typically the amber codon (UAG), to encode for the unnatural amino acid. For this to occur, a system is introduced into the expression host, such as Escherichia coli, that includes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).

The process begins with the introduction of a plasmid encoding the orthogonal aaRS/tRNA pair and another plasmid containing the gene of interest, which has been mutated to include a UAG codon at the desired incorporation site. When the host cell's translational machinery encounters the UAG codon, the orthogonal tRNA, charged with this compound by the specific aaRS, recognizes the codon and inserts the UAA into the growing polypeptide chain. This competes with the host's release factor 1 (RF1), which would normally terminate translation at the amber codon.

Cell-free protein synthesis (CFPS) systems have also emerged as a robust platform for incorporating UAAs like this compound. These systems offer several advantages over in vivo methods, including the circumvention of issues related to cell membrane permeability for the UAA and the potential toxicity of the orthogonal components to the host cell.

Key Methodologies for UAA Incorporation

Methodology Description Key Components Advantages
Amber Codon Suppression (In Vivo) Repurposing of the UAG stop codon to encode a UAA. Orthogonal aaRS/tRNA pair, mutated gene of interest. High fidelity of incorporation at specific sites.

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis using cell extracts. | Orthogonal aaRS/tRNA pair, linear or plasmid DNA template. | Bypasses cell viability issues, allows for direct manipulation of the reaction environment. |

Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Expanded Genetic Codes

The cornerstone of site-specific UAA incorporation is the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. "Orthogonal" in this context means that the engineered synthetase exclusively acylates its cognate tRNA with the desired UAA and does not recognize any endogenous tRNAs, and the engineered tRNA is not a substrate for any endogenous synthetases. This mutual orthogonality is crucial to maintain the fidelity of protein translation.

The generation of an aaRS specific for this compound typically involves the directed evolution of a synthetase from a different organism, such as the tyrosyl- or leucyl-tRNA synthetases from Methanocaldococcus jannaschii or E. coli. This process involves creating a library of synthetase mutants with randomized amino acid residues in the active site. This library is then subjected to rounds of positive and negative selection to identify variants that can efficiently charge the cognate tRNA with this compound while discriminating against the 20 canonical amino acids.

Similarly, the tRNA partner may also be engineered to enhance its orthogonality and efficiency in the host organism. This can involve altering specific nucleotides that are recognized by endogenous synthetases or elongation factors.

Characteristics of Orthogonal Systems

Component Key Feature Engineering Strategy
Aminoacyl-tRNA Synthetase (aaRS) Specificity for the UAA and the orthogonal tRNA. Directed evolution, saturation mutagenesis of the active site.

| Transfer RNA (tRNA) | Not recognized by endogenous aaRSs. | Modification of tRNA identity elements. |

Functionalization of Proteins via Post-Translational Bioorthogonal Ligation Mediated by Incorporated this compound

Once this compound is incorporated into a target protein, its terminal alkyne group serves as a chemical handle for post-translational modification through bioorthogonal ligation. These reactions are termed "bioorthogonal" because they proceed efficiently under physiological conditions without interfering with native biological processes.

The most common bioorthogonal reaction involving the alkyne group of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction forms a stable triazole linkage between the alkyne-containing protein and a molecule bearing an azide (B81097) group. This allows for the attachment of a wide variety of probes, such as fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains.

Another powerful bioorthogonal reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it suitable for use in living cells. In SPAAC, the alkyne group reacts with a strained cyclooctyne (B158145) derivative that is functionalized with an azide.

These ligation strategies enable the precise and efficient labeling of proteins for a multitude of applications, including the study of protein localization, interaction partners, and function.

Common Bioorthogonal Ligation Reactions for this compound

Reaction Description Key Reactants
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Forms a stable triazole linkage. Alkyne, Azide, Copper(I) catalyst.

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry. | Alkyne, Cyclooctyne-azide derivative. |

Mechanistic Investigations and Molecular Recognition Studies

Analysis of Peptide-Protein Interaction Dynamics Modulated by (S)-2-Amino-7-octynoic Acid Incorporation

The introduction of this compound into a peptide sequence can significantly alter its interaction with target proteins. The primary mechanism for this modulation is through conformational constraint, often achieved by forming a covalent bridge between two residues in the peptide, a technique known as peptide stapling. dovepress.commdpi.com By pre-organizing the peptide into its bioactive conformation, such as an α-helix, the entropic penalty of binding to a target protein is reduced, which can lead to a substantial increase in binding affinity. explorationpub.comnih.gov

The hydrocarbon chain of this compound is well-suited for creating these staples. When two molecules of this amino acid, or a similar unnatural amino acid, are positioned at appropriate intervals within a peptide sequence (e.g., at the i and i+7 positions for an α-helix), their side chains can be covalently linked. explorationpub.com This cross-link stabilizes the secondary structure, which is often crucial for recognition by the target protein. dovepress.com This stabilization not only enhances binding but also confers increased resistance to proteolytic degradation, as proteases typically recognize and cleave peptides in their extended, unstructured forms. dovepress.com

Molecular dynamics (MD) simulations can be employed to understand the conformational dynamics of peptides containing this compound. nih.govscispace.comchalcogen.ro These simulations provide insights into how the stapled structure restricts the peptide's conformational landscape, favoring the specific geometry required for optimal interaction with the protein's binding surface. scispace.com The result is a more stable peptide-protein complex.

The impact of such modifications on binding affinity is often quantified using biophysical techniques like fluorescence anisotropy or surface plasmon resonance. The data consistently show that conformationally constrained peptides exhibit significantly improved binding affinities (lower IC50 or Kd values) compared to their linear, unmodified counterparts.

Peptide Modification StrategyTarget ProteinEffect on Binding Affinity (vs. Linear Peptide)Key Structural Impact
Hydrocarbon Stapling (i, i+7)MDM2/MDMXSignificant Increase (e.g., ATSP-7041) dovepress.comStabilization of α-helix, reduced entropic penalty explorationpub.comnih.gov
Incorporation of α,α-disubstituted amino acidsBCL-2 family proteinsEnhanced Affinity and Protease Resistance dovepress.comPromotion of helical conformation dovepress.com
Double or Triple StaplingVariousPotentially greater stabilization and affinityIncreased rigidity for longer peptides mdpi.com

Rational Design of Molecular Probes and Ligands Leveraging the Alkyne Functionality

The terminal alkyne group of this compound is a bioorthogonal chemical handle, meaning it does not react with native functional groups found in biological systems. This property makes it exceptionally valuable for the rational design of molecular probes and ligands through a set of reactions known as "click chemistry". nih.govgbiosciences.comnih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-containing peptide and an azide-modified molecule of interest. gbiosciences.comnih.gov

This capability allows for a modular approach to probe design. nih.gov A peptide containing this compound can be synthesized to specifically bind to a protein target. Subsequently, various functional tags can be "clicked" onto the peptide via its alkyne handle to create tailored molecular tools.

Key Applications in Probe Design:

Fluorescent Probes: By attaching a fluorescent dye, the probe can be used to visualize the localization of the target protein within cells or tissues through microscopy. nih.gov

Affinity Probes: Attaching a biotin (B1667282) tag allows for the enrichment and isolation of the target protein and its binding partners from complex biological mixtures, a process central to chemical proteomics. nih.govnih.gov

Photoaffinity Probes: A photoreactive group (like a benzophenone or aryldiazirine) can be incorporated alongside the alkyne. nih.govnih.gov When the probe is bound to its target, UV irradiation triggers the formation of a covalent bond, permanently linking the probe to the protein. The alkyne handle then allows for the subsequent attachment of a reporter tag (like biotin) for enrichment and identification of the target protein and its specific binding site. nih.govnih.gov

The rational design process involves identifying a peptide sequence known to interact with a target protein and then strategically replacing a non-essential amino acid with this compound. nih.gov The placement should be in a position that does not disrupt the key binding interactions but exposes the alkyne functionality for subsequent chemical ligation. explorationpub.com This modular strategy has revolutionized the study of protein interactions, function, and localization in their native biological context. nih.govnih.gov

Probe ComponentFunctionExample Molecule/TagApplication
Peptide BackboneProvides binding specificity for the target protein.Sequence derived from a known interacting partner.Target Recognition
This compoundProvides the alkyne handle for bioorthogonal ligation.N/AClick Chemistry Conjugation gbiosciences.comnih.gov
Reporter/Functional TagEnables detection, isolation, or cross-linking.Fluorescent Dye, Biotin, Photoreactive Group nih.govnih.govImaging, Proteomics, Target ID nih.govnih.gov
Linker (optional)Provides spatial separation between the peptide and the tag.Polyethylene (B3416737) glycol (PEG)Reduces steric hindrance nih.gov

Advanced Research Applications and Chemical Biology Tools

Utilization in Proteolysis-Targeting Chimeras (PROTACs) as a Building Block for Linker Design

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell. nih.govresearchgate.net They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to tag the POI for degradation. nih.govnih.gov A PROTAC molecule is composed of three key parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two. researchgate.nettocris.com

The modular nature of this approach facilitates the rapid synthesis of PROTAC libraries with varying linker lengths, compositions, and attachment points, which is crucial for optimizing degradation efficiency. tocris.comnih.gov For instance, researchers can synthesize a warhead ligand intermediate with an azide (B81097) handle and various alkyne-containing linkers to couple with an E3 ligase ligand, enabling a systematic exploration of structure-activity relationships. nih.gov The use of alkyne-containing amino acids like (S)-2-Amino-7-octynoic acid provides a reliable method for assembling these complex molecules. peptide.compeptide.com

Table 1: Role of this compound in PROTAC Linker Assembly
ComponentDescriptionAssembly Role of this compound
Warhead Ligand Binds to the Protein of Interest (POI) to be degraded.The alkyne group of the amino acid allows for covalent linkage to an azide-functionalized partner via CuAAC click chemistry, forming a stable triazole bridge within the final PROTAC structure. peptide.comnih.gov
E3 Ligase Ligand Recruits a specific E3 ubiquitin ligase (e.g., VHL, CRBN). tocris.com
Linker Connects the two ligands and positions them for ternary complex formation. nih.gov Its length and flexibility are critical for degradation efficiency. nih.govIncorporated into the linker chain, providing a reactive site for modular synthesis and allowing for precise control over linker length and composition.

Development of Chemical Probes for Investigating Biological Pathways and Molecular Mechanisms

Chemical probes are essential tools for dissecting complex biological systems. sigmaaldrich.comnih.gov They are small molecules designed to selectively interact with a specific protein or biomolecule, enabling researchers to study its function, localization, and interactions in a cellular context. nih.govnih.gov this compound is a powerful component in the synthesis of such probes due to its bioorthogonal alkyne handle. nih.gov

The term "bioorthogonal" signifies that the alkyne group is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it will not react non-specifically with other cellular components. researchgate.net This allows for a two-step "tag-and-modify" strategy. First, the amino acid is incorporated into a larger molecule, such as a peptide or a drug-like scaffold, designed to bind to a specific biological target. This introduces the alkyne as a latent tag. Second, an azide-containing reporter molecule—such as a fluorophore, a biotin (B1667282) affinity tag, or an isotopic label—is introduced. peptide.com This reporter molecule will react exclusively with the alkyne tag through click chemistry, covalently attaching the label to the target-bound probe. jk-sci.com

This strategy has been employed to:

Visualize Proteins: By clicking a fluorescent dye to an alkyne-tagged ligand, researchers can use fluorescence microscopy to visualize the location and movement of target proteins within living cells. nih.gov

Identify Binding Partners: A biotin tag can be attached to identify the binding partners of a protein of interest. After the probe binds its target and is "clicked" with biotin, the entire complex can be pulled down using streptavidin beads for subsequent analysis by mass spectrometry. nih.gov

Modify Protein Function: The functionality of a protein can be altered by introducing an unnatural amino acid with a terminal alkyne. This allows for subsequent chemical modification through reactions like the Glaser-Hay coupling, which can alter properties such as a protein's fluorescence spectrum. nih.govresearchgate.net

Table 2: Reporter Tags and Applications Enabled by this compound
Reporter Tag TypeExampleApplicationResearch Finding
Fluorophore TAMRA, BodipyFluorescence Microscopy, NanoBRET Binding Assays nih.govEnables visualization of protein localization and quantification of ligand-receptor binding in living cells. nih.gov
Affinity Tag BiotinProtein Pull-Down, Interactome AnalysisAllows for the isolation and identification of protein-protein interaction networks. nih.gov
Radioisotope Label ¹⁸FPositron Emission Tomography (PET) ImagingFacilitates non-invasive imaging of biological processes in vivo by attaching a radioactive label to a peptide or probe. peptide.com
Photosensitizer -Targeted Photodynamic TherapyDelivers a light-activated therapeutic agent to a specific cellular location.

Applications in Surface Functionalization and Biocompatible Materials Development

The ability to control the chemical and biological properties of material surfaces is critical in fields ranging from medical implants to biosensors and tissue engineering. molecularvista.com this compound provides a robust chemical handle for the covalent immobilization of biomolecules onto various substrates, thereby creating functionalized, biocompatible surfaces. peptide.comnih.gov

The process typically involves first modifying a material's surface to introduce azide groups. Subsequently, a peptide or protein containing this compound is attached to the surface via the highly efficient alkyne-azide click reaction. electrochemsci.org This covalent linkage is stable and specific, ensuring that the biomolecules are securely anchored in the desired orientation.

Key applications of this methodology include:

Improving Biocompatibility: Medical implants, such as those made from titanium, can be functionalized with peptides that promote cell adhesion and tissue integration, leading to better patient outcomes. The use of amino acids in the functionalization process can enhance this effect. nih.govmdpi.com

Developing Biosensors: Surfaces can be coated with specific enzymes or antibodies containing the alkyne-amino acid. electrochemsci.org This allows for the capture and detection of target analytes with high sensitivity and specificity.

Creating Antimicrobial Surfaces: Peptides with antimicrobial properties can be grafted onto surfaces to prevent the formation of bacterial biofilms, a major issue in medical devices and other settings. mdpi.com

Nanoparticle Conjugation: Hydrophobic nanocrystals and other nanoparticles can be made water-stable and biocompatible by coating them with polymers containing amino acids, which can then be further functionalized for applications in cell imaging and drug delivery. nih.gov The amino acid moiety itself contributes to the development of biocompatible polymeric materials. researchgate.net

Table 3: Surface Functionalization Applications Using Alkyne-Amino Acids
Material/SubstrateFunctionalization GoalResulting Application
Titanium Implants Enhance osteogenic activity and osseointegration. nih.govImproved dental and orthopedic implants. nih.gov
Silica Nanoparticles Create biocompatible, water-stable nanoparticles for bio-imaging. nih.govrsc.orgFluorescent probes for cell tracking and diagnostics. nih.gov
Gold Surfaces Immobilize enzymes or antibodies for analyte detection. electrochemsci.orgElectrochemical biosensors. electrochemsci.org
Polymeric Surfaces (e.g., PLLA) Covalently attach antibiotics to the surface. mdpi.comAntimicrobial biomaterials for medical devices. mdpi.com

Emerging Research Directions and Future Perspectives

Expanding the Repertoire of Genetically Encoded Alkyne-Functionalized Amino Acids

The ability to incorporate unnatural amino acids (UAAs) with specific chemical functionalities directly into proteins within living cells represents a significant leap in protein engineering. nih.govacs.org This process, known as genetic code expansion (GCE), allows for the site-specific installation of chemical handles, like the alkyne group in (S)-2-Amino-7-octynoic acid, into a target protein. researchgate.net This is achieved by repurposing a codon, typically a stop codon like UAG (amber), and engineering a unique aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. portlandpress.com This engineered pair works orthogonally to the cell's natural machinery, ensuring that the UAA is incorporated only in response to the designated codon. acs.org

Current research is focused on several key areas to expand this powerful technology:

Developing Novel Orthogonal Pairs: A primary goal is to create a larger toolkit of aaRS/tRNA pairs that can recognize and incorporate a wider variety of alkyne-functionalized amino acids. researchgate.net This includes amino acids with different chain lengths, rigidities, and electronic properties, which can fine-tune the subsequent bioorthogonal reactions.

Improving Incorporation Efficiency: A significant challenge in GCE is the competition between the engineered suppressor tRNA and the cell's natural release factors at the stop codon, which can lead to low yields of the modified protein. acs.org Researchers are engineering new components and modifying host organisms, such as E. coli, to enhance the efficiency of UAA incorporation. portlandpress.com

Expanding to Multiple UAAs: Efforts are underway to move beyond incorporating a single type of UAA. By developing multiple orthogonal aaRS/tRNA pairs and utilizing different codons, scientists aim to incorporate several distinct functional amino acids into a single protein, creating multifunctional biomolecules with novel properties. nih.gov The biosynthesis of terminal alkyne-containing amino acids within the host organism itself is also an emerging area of interest, potentially removing the need to supply the UAA exogenously. springernature.com

The expansion of the genetically encoded toolkit of alkyne amino acids will provide researchers with unprecedented control over protein structure and function, enabling the creation of proteins with tailor-made properties for research, diagnostics, and therapeutics. nih.govportlandpress.com

Rational Design and Synthesis of Novel Research Tools and Functional Biomolecules

The ability to incorporate alkyne handles like this compound into proteins provides a powerful platform for the rational design of new biological tools and therapeutics. mdpi.com By combining genetic code expansion with bioorthogonal chemistry, scientists can precisely attach a wide variety of payloads to specific sites on a protein.

Emerging applications in this field include:

Developing Novel Protein Conjugates: Researchers are using alkyne-functionalized amino acids to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that targets cancer cells. nih.gov This approach allows for the targeted delivery of the drug, minimizing side effects. Other conjugates include attaching imaging agents for diagnostics or polyethylene (B3416737) glycol (PEG) to increase the circulating half-life of therapeutic proteins.

Probing Protein Interactions: By incorporating photo-crosslinking alkyne amino acids, scientists can "trap" transient protein-protein interactions. Following the crosslinking event, the alkyne handle can be used to isolate and identify the interacting partners, providing a snapshot of the cellular interactome. researchgate.net

Creating Functional Biomaterials: Amino acids and peptides are being used as building blocks for novel biomaterials. researchgate.net By incorporating alkyne-functionalized amino acids into peptides or proteins, these biomolecules can be "clicked" together to form hydrogels, nanoparticles, or functionalized surfaces for applications in tissue engineering and drug delivery. eurjchem.comresearchgate.net

The rational design of these functional biomolecules is often aided by computational modeling and structural biology, which can help predict the optimal site for UAA incorporation and the properties of the resulting conjugate. nih.gov This integrated approach is accelerating the development of sophisticated new tools for both basic research and clinical applications. mdpi.com

Q & A

Q. What are the key considerations for designing a synthesis protocol for (S)-2-Amino-7-octynoic acid?

  • Methodological Answer : Synthesis protocols must address stereochemical control, alkyne stability, and amino acid protection. Use chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity . Purification via reversed-phase HPLC or column chromatography is critical to isolate the compound from side products. Validate purity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) . For reproducibility, document reaction conditions (temperature, solvent, catalysts) and characterize intermediates at each step .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine multiple spectroscopic methods:
  • NMR : Confirm stereochemistry via NOESY/ROESY and 1^1H-13^13C HSQC correlations.
  • IR Spectroscopy : Identify characteristic alkyne (C≡C stretch ~2100 cm1^{-1}) and amino acid (NH2_2 bend ~1600 cm1^{-1}) peaks.
  • Mass Spectrometry : Use HRMS to confirm molecular formula and isotopic patterns.
    Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What are the common challenges in maintaining stability during storage of this compound?

  • Methodological Answer : The compound’s alkyne group is prone to oxidation. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Monitor degradation via periodic LC-MS analysis. Use stabilizers like ascorbic acid in aqueous solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in stereochemical analysis?

  • Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Perform variable-temperature NMR to assess dynamic behavior . Compare experimental optical rotation with computational models (e.g., TD-DFT for ORD simulations). Validate using X-ray crystallography if single crystals are obtainable .

Q. What experimental strategies are effective for studying the metabolic pathways of (S)-2-Amino-7-octynynoic acid in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C or 15^{15}N) to track metabolic incorporation. Combine LC-MS/MS with radiolabeled assays to identify metabolites. For in vitro studies, employ hepatocyte models and monitor time-dependent concentration changes. Address enzyme specificity by testing knockout cell lines .

Q. How should researchers design experiments to investigate the compound’s role in modulating enzyme activity?

  • Methodological Answer :
  • Kinetic Assays : Measure KmK_m and VmaxV_{max} variations using spectrophotometric/fluorometric methods.
  • Inhibitor Studies : Test competitive/non-competitive inhibition via Lineweaver-Burk plots.
  • Structural Analysis : Use cryo-EM or X-ray crystallography to resolve binding modes.
    Control for nonspecific interactions by including scrambled peptide controls .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC50_{50}/EC50_{50}. Account for biological variability with replicates (n3n \geq 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals and pp-values. For clustered data (e.g., multiple cell lines), use mixed-effects models .

Data Contradiction and Reproducibility

Q. How can conflicting solubility data from different studies be reconciled?

  • Methodological Answer : Solubility variations often stem from pH, temperature, or solvent purity. Replicate experiments under standardized conditions (e.g., PBS at pH 7.4, 25°C). Use dynamic light scattering (DLS) to detect aggregation. Publish raw data and detailed protocols to enhance reproducibility .

Q. What steps ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :
  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, mixing efficiency).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.